molecular formula C14H19NO2 B2687226 1-(4-Butoxyphenyl)pyrrolidin-2-one CAS No. 2279124-48-8

1-(4-Butoxyphenyl)pyrrolidin-2-one

Cat. No.: B2687226
CAS No.: 2279124-48-8
M. Wt: 233.311
InChI Key: VLCXMDKQYFJWRU-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)pyrrolidin-2-one ( 2279124-48-8) is a chemical compound belonging to the class of pyrrolidin-2-one derivatives, which serve as privileged scaffolds in medicinal chemistry and drug discovery . The pyrrolidine ring is a saturated nitrogen heterocycle highly valued for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates, influencing solubility and lipophilicity . Researchers utilize such pyrrolidin-2-one derivatives as advanced intermediates and building blocks for the synthesis of bioactive molecules . These structures are frequently explored in the development of potential therapeutics; for instance, structurally similar 1-substituted pyrrolidin-2-one derivatives have been investigated for their antiarrhythmic and antihypertensive effects, with their biological activity often linked to adrenolytic properties . Furthermore, related 4-aminopyrrolidin-2-one compounds are recognized as important synthetic targets, with some polyhydroxylated derivatives studied for their potential as glycosidase inhibitors . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCXMDKQYFJWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes for Pyrrolidin-2-ones

The synthesis of pyrrolidin-2-ones can be broadly categorized into several key approaches, including lactamization reactions of linear precursors, cycloaddition strategies, and ring-opening reactions of strained ring systems.

Lactamization, the formation of a cyclic amide, is the most direct and traditional approach to synthesizing pyrrolidin-2-ones. This can be achieved through the intramolecular cyclization of an amino acid or, more commonly, through the reaction of a lactone with an amine.

A widely employed and straightforward method for preparing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with a primary amine. researchgate.net For the synthesis of the target compound, this would involve the reaction between γ-butyrolactone and 4-butoxyaniline (B1265475).

The mechanism proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the lactone. This leads to a ring-opened intermediate, a γ-hydroxy amide (N-(4-butoxyphenyl)-4-hydroxybutanamide). Subsequent intramolecular cyclization via dehydration, typically at elevated temperatures ranging from 200-300°C, yields the final N-aryl pyrrolidin-2-one. The primary amine must be stable at these high temperatures for the reaction to be successful. The general course of this reaction involves the lactone reacting with the amine to form an amino acid, which then eliminates water to form the corresponding lactam. mdma.ch

Reaction Scheme: γ-Butyrolactone with a Primary Amine

Reactant 1 Reactant 2 Intermediate Product Conditions
γ-Butyrolactone Primary Amine (e.g., 4-Butoxyaniline) γ-Hydroxy amide N-Substituted Pyrrolidin-2-one High Temperature (e.g., >200°C)

Alternative strategies involve the cyclization of acyclic precursors that already contain the requisite nitrogen and carbonyl functionalities. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing cyclic structures. Specifically, ring-closing enyne metathesis can be used to prepare chiral pyrrolidine (B122466) derivatives in high yields from substrates containing a basic or nucleophilic nitrogen atom under mild conditions. acs.org

More recent innovations include the selective synthesis of pyrrolidin-2-ones through the ring contraction of piperidine (B6355638) derivatives. rsc.org This method involves a domino process that can be initiated from N-substituted piperidines, leading to the formation of a pyrrolidin-2-carbaldehyde intermediate, which then undergoes further transformation, including oxidation, decarboxylation, and ipso-oxidation, to yield the final pyrrolidin-2-one product. rsc.org

Cycloaddition reactions offer a sophisticated means of constructing the pyrrolidine ring with a high degree of stereocontrol, which is particularly valuable in medicinal chemistry.

The Huisgen 1,3-dipolar cycloaddition is a prominent method for synthesizing five-membered heterocycles, including the pyrrolidine ring system. rsc.org This approach typically involves the reaction of an azomethine ylide, which serves as the three-atom component (the 1,3-dipole), with an alkene, the dipolarophile. acs.org Azomethine ylides are often generated in situ and react with electron-deficient alkenes to yield highly substituted pyrrolidines. organic-chemistry.org This [3+2] cycloaddition can create multiple stereogenic centers simultaneously with high diastereoselectivity. acs.org Subsequent functional group manipulations would be required to convert the initially formed pyrrolidine into the target pyrrolidin-2-one.

A modern and highly versatile one-pot strategy for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govnih.gov This method is noted for its straightforwardness and broad applicability. nih.gov

The process is typically catalyzed by a Lewis acid, such as Ni(ClO₄)₂·6H₂O. nih.govmdpi.com The reaction commences with the Lewis acid-catalyzed opening of the DA cyclopropane (B1198618) ring by a primary amine, such as a substituted aniline (B41778). researchgate.netdntb.gov.ua This ring-opening step forms a γ-amino ester intermediate. researchgate.net This intermediate then undergoes a spontaneous or base-induced intramolecular cyclization (lactamization) followed by dealkoxycarbonylation to afford the desired 1,5-disubstituted pyrrolidin-2-one. nih.govnih.gov This approach has been successfully applied to a wide range of substituted anilines and DA cyclopropanes bearing various donor and acceptor groups. nih.govmdpi.com

Representative Yields for Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones from DA Cyclopropanes

Aniline Derivative DA Cyclopropane Substituent Yield (%) Reference
Aniline Phenyl 47 nih.gov
4-Methoxyaniline (p-Anisidine) p-Tolyl 45 nih.gov
2-Bromo-4-methylaniline (B145976) Thiophen-2-yl 58 nih.gov
4-Methoxyaniline (p-Anisidine) Pyridin-3-yl 33 mdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of pyrrolidine derivatives, and these can be conceptually applied to the synthesis of 1-(4-Butoxyphenyl)pyrrolidin-2-one.

One such strategy involves the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. The azomethine ylide can be generated in situ from an aldehyde and an amino acid. For the synthesis of the target compound, a plausible MCR could involve the reaction of 4-butoxybenzaldehyde, an amino acid ester, and a suitable two-carbon component that can form the lactam ring.

Another MCR approach is the Ugi reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct synthesis of this compound via a Ugi reaction is not straightforward, modifications of the Ugi adduct could potentially lead to the desired pyrrolidinone ring system.

Targeted Synthesis of this compound

While general methodologies provide a toolbox for the synthesis of pyrrolidin-2-ones, the targeted synthesis of a specific molecule like this compound requires careful consideration of precursors and reaction conditions.

Precursor Selection and Rational Design

The most direct and logical synthetic disconnection for this compound points to two primary precursors: 4-butoxyaniline and a suitable four-carbon synthon for the pyrrolidinone ring. The most common and commercially available C4 synthon for this purpose is γ-butyrolactone .

The rational design of the synthesis, therefore, involves the condensation of these two building blocks. 4-Butoxyaniline provides the N-aryl substituent, while γ-butyrolactone serves as the electrophilic partner to form the amide bond and the heterocyclic ring.

Reaction Conditions and Optimization Strategies

The reaction of anilines with γ-butyrolactone to form N-aryl-2-pyrrolidinones typically requires elevated temperatures and often the use of a catalyst to drive the reaction to completion. chemicalbook.com The industrial production of 2-pyrrolidone from γ-butyrolactone and ammonia, for instance, is carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). chemicalbook.com

For the laboratory-scale synthesis of this compound, optimization of the reaction conditions would be crucial to achieve a good yield and purity. Key parameters to consider for optimization include:

Catalyst: While the reaction can be performed thermally, the use of an acid or base catalyst could lower the reaction temperature and improve the rate. Lewis acids, as discussed in section 2.1.3.1, are strong candidates for this role.

Temperature: A systematic study of the reaction temperature would be necessary to find the optimal balance between reaction rate and the potential for side reactions or decomposition.

Solvent: The choice of solvent can significantly impact the reaction. High-boiling point, aprotic solvents are often used for such condensations.

Reaction Time: Monitoring the reaction progress over time would be essential to determine the point of maximum conversion.

The optimization strategies employed in the synthesis of related 1,5-disubstituted pyrrolidin-2-ones, such as the screening of Lewis acids and the adjustment of reaction times and temperatures, provide a valuable blueprint for the optimization of the targeted synthesis of this compound. mdpi.comnih.gov

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties. Modifications can be made to both the butoxyphenyl ring and the pyrrolidinone scaffold.

The synthesis of a variety of 1,5-disubstituted pyrrolidin-2-ones has been reported, demonstrating the versatility of the synthetic methods. mdpi.comnih.gov By varying the aniline and the donor-acceptor cyclopropane, a library of analogs can be generated. The table below showcases a selection of synthesized 1,5-disubstituted pyrrolidin-2-ones, highlighting the scope of the methodology.

N-substituent5-substituentYield (%)Reference
PhenylPhenyl47 nih.gov
4-Methoxyphenylp-Tolyl45 nih.gov
3,4-Dimethoxyphenyl5-Methylfuran-2-yl40 nih.gov
2-Bromo-4-methylphenylThiophen-2-yl58 nih.gov

Furthermore, the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has been described, which provides a direct template for the synthesis of 4-substituted analogs of the target compound. researchgate.net These syntheses often start from a pre-formed 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) and introduce functionality at the 4-position.

Substitution Pattern Variations on the Pyrrolidin-2-one Ring

Modifications to the pyrrolidin-2-one ring are a primary avenue for creating structural diversity. Scientists have successfully introduced substituents at the 4-position, the 1- and 5-positions, and have also created trisubstituted derivatives.

The introduction of substituents at the 4-position of the 1-arylpyrrolidin-2-one core is a common strategy. For instance, a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has been synthesized to explore their chemical properties. scispace.comresearchgate.net These syntheses often begin with a precursor like 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, which can be reacted with various reagents to introduce functionality at the 4-position. researchgate.net

One notable method involves the condensation of 1-aryl-4-hydrazinecarbonyl-2-pyrrolidinones with aldehydes or ketones. researchgate.net This approach allows for the introduction of a wide range of substituents, leading to the formation of hydrazone derivatives. The reaction conditions for these transformations are generally mild, often involving refluxing in a suitable solvent like 2-propanol. researchgate.net

Starting MaterialReagentResulting Derivative TypeReference
1-aryl-4-hydrazinecarbonyl-2-pyrrolidinoneAromatic aldehydes, acetone, 2-butanoneHydrazone derivatives researchgate.net
1-(4-Aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazideVarious electrophilesPyrazole (B372694), pyrrole (B145914), and 4-substituted benzene (B151609) derivatives researchgate.net

The versatility of this position is further highlighted by the synthesis of derivatives containing various functional groups, including fluoro, difluoro, nitrile, and alcohol moieties, starting from readily available materials.

The synthesis of 1,5-disubstituted pyrrolidin-2-ones has been achieved through several innovative routes. One prominent method utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines. nih.govmdpi.com This process involves a Lewis acid-catalyzed ring opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation to yield the desired 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com This one-pot process is efficient and accommodates a wide range of substituted anilines and DA cyclopropanes. nih.govmdpi.com

Another effective method involves a three-component reaction between 2,5-dimethoxy-2,5-dihydrofuran, a primary amine, and benzotriazole. nih.gov This reaction produces 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones, which are stable intermediates that can subsequently react with various nucleophiles (including allylsilanes and organozinc reagents) to afford a diverse array of 1,5-disubstituted products in good to excellent yields. nih.gov

MethodKey ReagentsIntermediate/ProductReference
DA Cyclopropane Ring OpeningDonor-acceptor cyclopropane, Primary amine (e.g., aniline), Lewis acid1,5-disubstituted pyrrolidin-2-one nih.govmdpi.com
Three-Component Reaction2,5-dimethoxy-2,5-dihydrofuran, Primary amine, Benzotriazole5-(Benzotriazol-1-yl)-1-substituted-pyrrolidin-2-one nih.gov

The synthesis of 1,4,5-trisubstituted pyrrolidine derivatives has been explored, often leading to pyrrolidine-2,3-diones. A key strategy involves the use of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones as precursors. nih.govbeilstein-journals.orgbohrium.com These precursors can be prepared via three-component reactions of aromatic aldehydes, amines, and esters of acylpyruvic acid. beilstein-journals.org The resulting 3-pyrroline-2-one (B142641) derivatives are then reacted with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. nih.govbeilstein-journals.org The presence of an acyl group at the 4-position is crucial as it enables further functionalization. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanisms and predict the kinetic and thermodynamic selectivity of product formation. nih.govbeilstein-journals.org

PrecursorReagentProduct TypeReference
4-Acetyl-3-hydroxy-3-pyrroline-2-oneAliphatic amine (e.g., methylamine)1,4,5-Trisubstituted pyrrolidine-2,3-dione nih.govbeilstein-journals.org

Modification of the Phenyl Moiety

Modification of the N-phenyl ring of 1-phenylpyrrolidin-2-one derivatives is typically achieved by using appropriately substituted anilines as starting materials in the synthetic sequence. This approach allows for the incorporation of a wide variety of functional groups onto the phenyl ring before the formation of the pyrrolidin-2-one core.

For example, in the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a range of anilines have been successfully employed, including:

4-methoxyaniline

2-fluoroaniline (B146934)

4-nitroaniline (B120555)

3,4-dimethoxyaniline (B48930)

2-bromo-4-methylaniline nih.govmdpi.com

This strategy demonstrates that the electronic and steric properties of the N-aryl substituent can be readily tuned. Similarly, in the synthesis of other pyrrolidinone-based compounds, substituted phenylpiperazine moieties have been introduced, where substituents like methoxy (B1213986) or chloro groups are present on the phenyl ring. nih.gov The choice of substituted aniline is a key determinant of the final properties of the molecule.

Incorporation of Heterocyclic Fragments (e.g., Azoles, Diazoles, Oxadiazoles, Thiadiazoles, Triazoles, Pyrazoles)

A significant area of synthetic effort has been the attachment of various heterocyclic rings to the pyrrolidin-2-one scaffold, often at the 4-position. This strategy aims to create hybrid molecules with potentially enhanced biological or chemical properties.

Research has demonstrated the successful synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones that incorporate a variety of five-membered heterocyclic fragments, including:

Azoles

Diazoles

Oxadiazoles (specifically 5-thioxo-4,5-dihydro-1,3,4-oxadiazole)

Thiadiazoles

Triazoles scispace.comresearchgate.net

These syntheses often start from a carbohydrazide (B1668358) derivative of the parent pyrrolidinone. researchgate.net For example, 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be converted into new derivatives containing pyrazole and pyrrole rings. researchgate.net The carbohydrazide can be cyclized with various reagents to form the desired heterocycle. For instance, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole ring. tandfonline.com Another approach involves the ring transformation of substituted S-(1-phenylpyrrolidin-2-one-3-yl)isothiuronium salts to form iminothiazolidinones. researchgate.net

Pyrrolidinone CorePosition of SubstitutionIncorporated HeterocycleReference
1-(4-Methoxyphenyl)pyrrolidin-2-one4Azoles, Diazoles, Oxadiazoles, Thiadiazoles, Triazoles scispace.comresearchgate.net
1-(4-Aminophenyl)pyrrolidin-2-one3 (via carbohydrazide)Pyrazole, Pyrrole researchgate.net
1-Phenylpyrrolidin-2-one3Iminothiazolidinone researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the molecular framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignments

For a definitive analysis of 1-(4-Butoxyphenyl)pyrrolidin-2-one, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons). The ¹³C NMR spectrum would similarly show the number of unique carbon atoms and their chemical shifts, distinguishing between aromatic, aliphatic, and carbonyl carbons. Without experimental data, specific chemical shift assignments and coupling constants for this compound cannot be reported.

Two-Dimensional NMR for Connectivity and Through-Space Interactions

2D NMR techniques are critical for assembling the molecular puzzle by showing correlations between different nuclei.

¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the proton networks within the butoxy chain and the pyrrolidinone ring.

¹H-¹³C HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would identify which protons are directly attached to which carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would then reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as linking the butoxy group to the phenyl ring and the phenyl ring to the pyrrolidinone nitrogen.

DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This information simplifies the interpretation of the standard ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. Specific absorption or scattering frequencies correspond to particular bond types and vibrational modes (e.g., stretching, bending). For this compound, one would expect to observe characteristic peaks for the C=O (amide) bond in the pyrrolidinone ring, C-O-C stretching of the ether linkage, C-N stretching, and various vibrations associated with the aromatic ring and the aliphatic chains. However, without experimental spectra, a table of specific vibrational frequencies cannot be compiled.

Further research and experimental analysis are required to characterize this compound and provide the specific spectroscopic data necessary for a complete structural profile.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the spectrum would be expected to show key absorptions confirming its structural features.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Amide/Lactam) ~1694 Strong
Aromatic C-H >3000 Medium
Aliphatic C-H <3000 Medium-Strong
Aromatic C=C ~1512 Medium
C-O-C (Ether) ~1248 Strong
C-N ~1300-1200 Medium

Data extrapolated from similar compounds described in the literature. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the structure.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the butoxy group and the nitrogen atom of the pyrrolidinone ring, both of which have non-bonding electrons, can influence the electronic transitions of the aromatic system. Typically, benzene derivatives show absorptions around 254 nm. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. While specific UV-Vis data for this compound is not available, studies on related molecules, such as 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, show strong absorptions in the UV region that are characteristic of their aromatic systems. mdpi.com It is expected that this compound would exhibit significant absorption in the UV range, indicative of π → π* transitions within the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of a compound.

The molecular formula for this compound is C₁₄H₁₉NO₂. The calculated exact mass for the protonated molecule, [M+H]⁺, would be used to compare against the experimental value obtained from the HRMS analysis. While the HRMS data for the specific title compound is not found in the provided search results, data for analogous compounds like 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one (C₁₈H₁₉NO₂) shows a calculated m/z for [M+H]⁺ of 282.1489, with a found value of 282.1492, demonstrating the accuracy of this technique in confirming molecular formulas. mdpi.com

Table 2: HRMS Data for a Structurally Related Compound

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one C₁₈H₁₉NO₂ 282.1489 282.1492 mdpi.com

This table provides an example of HRMS data for a similar compound to illustrate the method's application.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

There are no published crystal structures for this compound in the available literature. However, the crystal structures of related pyrrolidinone derivatives have been reported. For example, the structure of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one reveals an envelope conformation for the pyrrolidin-2-one ring. iucr.org Similarly, the crystal structure of (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone has been determined, providing insight into the solid-state conformation of this class of compounds. acs.org A crystallographic study of this compound would be necessary to definitively establish its solid-state conformation, including the planarity of the lactam group and the orientation of the butoxyphenyl substituent.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula and to support the confirmation of the molecular formula alongside mass spectrometry.

The theoretical elemental composition of this compound (C₁₄H₁₉NO₂) can be calculated based on its atomic constituents. Experimental values obtained from an elemental analyzer would then be compared to these theoretical percentages to assess the purity of the synthesized compound. For the related compound 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one (C₁₈H₁₉NO₂), the calculated percentages were C, 76.84%; H, 6.81%; N, 4.95%, which closely matched the found values of C, 76.63%; H, 6.85%; N, 4.98%. mdpi.com

Table 3: Calculated Elemental Analysis for this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 14 168.154 72.07%
Hydrogen H 1.008 19 19.152 8.21%
Nitrogen N 14.007 1 14.007 5.99%
Oxygen O 15.999 2 31.998 13.72%
Total 233.311 100.00%

This table presents the theoretical values. Experimental validation is required.

Chemical Reactivity and Reaction Mechanisms

Functional Group Reactivity and Derivatization Potential

Reactivity of the Pyrrolidinone Nitrogen

The nitrogen atom in the 1-(4-Butoxyphenyl)pyrrolidin-2-one molecule is integral to a five-membered lactam (a cyclic amide). Its reactivity is fundamentally dictated by the principles of amide chemistry. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group. This delocalization of electron density across the N-C=O system imparts a partial double bond character to the C-N bond and significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to that of a typical amine.

The attachment of the 4-butoxyphenyl group to this nitrogen atom further modulates its reactivity. The synthesis of such N-aryl lactams often involves transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig or Ullmann-Goldberg reactions, which highlights the methods required to form this specific N-aryl bond. researchgate.netnih.gov While the butoxy group on the phenyl ring is electron-donating, its effect on the nitrogen's nucleophilicity is largely overshadowed by the dominant amide resonance.

The reactivity of the nitrogen is crucial for the synthesis of more complex derivatives. For example, related N-substituted pyrrolidines can be involved in the formation of N-Mannich bases. nih.gov However, reactions that require a strongly nucleophilic nitrogen are generally disfavored without prior activation of the molecule.

Interactive Table: Reactivity at the Pyrrolidinone Nitrogen
Reaction TypeDescriptionReactivity LevelGoverning Factor
N-Alkylation/N-ArylationFormation of a new bond at the nitrogen center. Typically requires strong bases and electrophiles or metal catalysis.Low to ModerateAmide resonance reduces nitrogen nucleophilicity.
ProtonationAcceptance of a proton. The nitrogen is weakly basic.LowElectron lone pair is delocalized into the carbonyl group.
Hydrolysis (Amide Bond Cleavage)Cleavage of the N-C(O) bond. Requires harsh conditions (strong acid or base).LowAmide bond is stabilized by resonance.

Reactivity of the Butoxyphenyl Moiety

The butoxyphenyl group consists of a benzene (B151609) ring substituted with a butoxy group (-O-(CH₂)₃CH₃) and the pyrrolidin-2-one moiety. The butoxy group is an ether linkage, and its oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance. This makes the butoxy group a potent activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). researchgate.net Since the para position is occupied by the pyrrolidinone substituent, electrophilic attack is directed primarily to the ortho positions (C2 and C6) of the phenyl ring.

Common EAS reactions that can be expected to occur on the butoxyphenyl ring include:

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, typically using a Lewis acid catalyst. researchgate.netresearchgate.net

Halogenation: Introduction of halogen atoms (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

The ether linkage itself presents another site of reactivity. The C-O bond can be cleaved under stringent conditions, such as with strong acids (e.g., HBr, HI) or specific ether-cleaving reagents, to yield the corresponding phenol, N-(4-hydroxyphenyl)pyrrolidin-2-one, and a butyl derivative. google.com This reaction is a common deprotection strategy in multistep organic syntheses. google.com The reverse reaction, a Williamson ether synthesis involving the sodium salt of N-(4-hydroxyphenyl)pyrrolidin-2-one and a butyl halide, is a primary method for synthesizing the title compound. chegg.comnumberanalytics.com

Intramolecular Cyclization and Rearrangement Mechanisms

The N-aryl lactam scaffold of this compound is amenable to various intramolecular cyclization and rearrangement reactions, often leading to the formation of more complex heterocyclic systems. While specific studies on the title compound are limited, the reactivity of the general N-aryl lactam class provides significant mechanistic insights.

Intramolecular Cyclization:

Pictet-Spengler and Povarov-type Reactions: Under appropriate conditions, particularly with activation of the pyrrolidinone ring or the aryl group, intramolecular cyclizations can occur. For instance, related N-aryl amino acid derivatives can undergo Povarov cyclization to yield quinoline-fused lactams. nih.gov

Radical Cyclization: Photoredox-induced reactions can generate radical intermediates that undergo cyclization. For example, a tandem 1,5-hydrogen atom transfer (HAT) and cyclization process in related aryl iodides has been used to synthesize spirocyclic γ-lactams. acs.org

Rearrangement Mechanisms:

Smiles-Truce Rearrangement: This is a powerful, often base-catalyzed, intramolecular nucleophilic aromatic substitution where an aryl group migrates. Recent developments have shown that arylsulfonamides can react with electrophiles in a domino sequence that includes a Smiles-Truce rearrangement to generate α-arylated pyrrolidinones. acs.orgnih.gov This cascade involves nucleophilic attack, aryl transfer, and subsequent lactam formation. nih.gov

Carbocation Rearrangements: In the presence of strong acids, protonation of the butoxy group followed by the loss of butanol could generate a secondary carbocation on the side chain, which could potentially rearrange via a hydride shift to a more stable carbocation, if such a pathway were available. masterorganicchemistry.comwikipedia.org

Anionic Rearrangements: Base-catalyzed rearrangements are also known for related structures. For example, N-acyl-N'-enylhydrazines can undergo an anionic acs.orgacs.org sigmatropic rearrangement to form 5-amino-2-pyrrolidinones. clockss.org

Interactive Table: Potential Rearrangement Reactions
Rearrangement TypeDescriptionKey Intermediate/Conditions
Smiles-TruceIntramolecular nucleophilic aromatic substitution leading to aryl migration.Base-catalyzed; Meisenheimer intermediate. nih.gov
Hofmann-MartiusAcid-catalyzed migration of an alkyl group from an N-alkyl aniline (B41778) to the aromatic ring. spcmc.ac.inAcidic conditions (protic or Lewis acid).
FavorskiiBase-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives. msu.eduRequires α-halogenation; cyclopropanone (B1606653) intermediate.
acs.orgacs.org SigmatropicAnionic rearrangement involving a six-membered transition state.Base-catalyzed; enolate formation. clockss.org

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a critical role in the chemical and physical properties of this compound. The most significant site for hydrogen bonding is the carbonyl oxygen of the lactam ring, which acts as a strong hydrogen bond acceptor. mdpi.comhrpub.org

These interactions can profoundly influence reactivity:

Catalysis: In asymmetric catalysis, the lactam carbonyl can be targeted by chiral hydrogen-bond donor (HBD) catalysts. nih.govnih.gov The formation of a hydrogen bond between the catalyst and the substrate can create a specific chiral environment around the molecule, directing the approach of a reagent to one face of the molecule and thereby inducing enantioselectivity in a reaction. acs.org

Electronic Effects: Hydrogen bonding to the carbonyl oxygen can alter the electronic structure of the molecule. It can enhance the polarization of the C=O bond, potentially increasing the electrophilicity of the carbonyl carbon. Furthermore, it has been shown that hydrogen bonding can modulate the π-conjugation within a molecule by affecting the degree of cross-conjugation, which in turn influences reactivity. rsc.org

Dimerization and Solvation: In non-polar solvents, pyrrolidinones can form stable hydrogen-bonded dimers. hrpub.org The thermodynamics of this dimerization can be studied to understand the strength of the hydrogen bonds. In protic solvents, the lactam will form hydrogen bonds with solvent molecules, which affects its solubility and conformational equilibrium.

Interactive Table: Thermodynamic Data for γ-Lactam Dimerization in CCl₄
Thermodynamic ParameterDescriptionTypical Experimental Value
ΔHd (Enthalpy)The energy released upon forming the hydrogen-bonded dimer. A more negative value indicates a stronger bond.~ -25 to -30 kJ/mol hrpub.org
ΔSd (Entropy)The change in disorder. It is negative because two molecules associate into one, reducing the degrees of freedom.~ -60 to -70 J/(mol·K) hrpub.org
Kd (Equilibrium Constant)The ratio of dimer to monomer concentration at equilibrium. It is temperature-dependent.Varies with temperature and concentration. hrpub.org

Mechanistic Insights into Electrophilic and Nucleophilic Character

The electrophilic and nucleophilic properties of this compound are localized at different parts of the molecule, giving rise to its diverse reactivity.

Nucleophilic Character:

Butoxyphenyl Ring: As an electron-rich aromatic ether, the butoxyphenyl ring is the primary nucleophilic center of the molecule. It readily participates in electrophilic aromatic substitution reactions, with the ortho positions to the butoxy group being the most reactive sites. researchgate.netresearchgate.net

Carbonyl Oxygen: The oxygen of the C=O group has lone pairs and is a Lewis basic site, capable of acting as a nucleophile towards strong electrophiles, such as protons or metal cations. This interaction is central to its role as a hydrogen bond acceptor. rsc.org

Pyrrolidinone Nitrogen: As discussed previously, the nucleophilicity of the nitrogen is significantly suppressed by amide resonance, making it a very weak nucleophile. nih.gov

Electrophilic Character:

Carbonyl Carbon: The carbonyl carbon is the most prominent electrophilic center. It is polarized due to the high electronegativity of the oxygen atom and is susceptible to attack by strong nucleophiles. This can lead to addition reactions or, under forcing conditions, cleavage of the amide bond.

α-Carbons: The carbons adjacent to the carbonyl group (C3 and C5) can exhibit electrophilic character under certain conditions. For instance, in related α-methylene-γ-lactams, the β-carbon of the exocyclic double bond is highly electrophilic and reactive towards nucleophiles in Michael additions. nih.gov While the title compound is saturated, it can be a precursor to such reactive species. The C5 position can also be a site for reactions, as seen in the formation of 5-arylpyrrolidine-2-ones via cyclization of styrylacetic acid amides. nuph.edu.ua

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. These calculations are based on the principles of quantum mechanics and can predict various properties of molecules with high accuracy.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. Methods such as the Austin Model 1 (AM1), a semi-empirical method, and Density Functional Theory (DFT), a more rigorous approach, are commonly employed for this purpose.

For pyrrolidine (B122466) rings, which are a core component of 1-(4-Butoxyphenyl)pyrrolidin-2-one, conformational analysis reveals that they are typically non-planar. mdpi.com DFT calculations, specifically at the B3LYP/6-31G(d) level, have been used to determine the optimized geometries of related pyrrolidine derivatives. uzh.ch These studies show that the pyrrolidine ring can adopt various conformations, such as an envelope conformation. iucr.org The orientation of the butoxyphenyl group relative to the pyrrolidin-2-one ring is also a critical factor. In similar structures, the aryl ring can be significantly rotated with respect to the heterocyclic ring. mdpi.com For instance, in a related 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, the torsional angle between the aryl and triazole rings was calculated to be -14.2° by the MP2 method. mdpi.com

Computational MethodKey FindingsReference
DFT (B3LYP/6-31G(d))Used for geometry optimization of pyrrolidine derivatives. uzh.ch
MP2Calculated torsional angle between aryl and heterocyclic rings in a related compound. mdpi.com
DFTRevealed non-planar nature of the pyrrolidine ring. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a powerful tool for studying the charge distribution and interactions between orbitals within a molecule. In compounds containing aromatic and heterocyclic rings, NBO analysis can reveal the extent of electron delocalization and charge transfer. scielo.org.zamdpi.com For example, in a related compound, NBO analysis showed that the oxygen atom of a methoxy (B1213986) group was strongly negatively charged, while the adjacent nitrogen and carbon atoms were moderately positively charged, indicating significant polarization. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial components of electronic structure analysis. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT methods like B3LYP, can predict the 1H and 13C NMR chemical shifts of organic molecules. scielo.org.zaacs.org These theoretical predictions can be compared with experimental spectra to confirm the structure of a compound. scielo.org.zanih.gov For instance, in a study of a thiazolidinone derivative, the calculated 1H and 13C chemical shifts using the GIAO method were in good agreement with the experimental data. scielo.org.za

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that appear in an infrared (IR) spectrum. science.gov By calculating the vibrational modes of a molecule, specific peaks in the experimental IR spectrum can be assigned to particular functional groups. For example, the characteristic absorption band of a C=O group in a pyrrolidinone ring can be identified through such calculations. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov

Spectroscopic PropertyComputational MethodKey ApplicationReference
NMR Chemical ShiftsGIAO (DFT/B3LYP)Prediction of 1H and 13C chemical shifts for structural confirmation. scielo.org.zaacs.org
IR FrequenciesDFTAssignment of vibrational modes to specific functional groups. science.govresearchgate.net

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Identification and Activation Energies

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure of the transition state and calculating its energy (the activation energy) are crucial for understanding the reaction's kinetics. DFT calculations are frequently used to locate transition states and determine activation energies. acs.org For example, in the study of the formation of cyclobutanes from pyrrolidines, DFT calculations identified the transition state for the release of N2 and calculated an activation energy of 17.7 kcal/mol, which was the rate-determining step. acs.org

Reaction Pathway Analysis and Free Energy Profiles

By mapping the energy of a system as it transforms from reactants to products, a reaction pathway or free energy profile can be constructed. This profile illustrates the energy changes throughout the reaction, including intermediates and transition states. These profiles are essential for understanding the mechanism and selectivity of a reaction. uzh.chacs.org For instance, in a [3+2] cycloaddition reaction involving a pyrrolidine derivative, computational studies of the free energy profile helped to explain the observed regioselectivity of the reaction. arabjchem.org The relative Gibbs free energies of different pathways can be calculated to determine the most favorable reaction route. uzh.ch

Reaction ParameterComputational MethodSignificanceReference
Transition State IdentificationDFTLocates the highest energy point along the reaction coordinate. acs.org
Activation EnergyDFTDetermines the kinetic feasibility of a reaction. acs.org
Reaction Pathway AnalysisDFTMaps the energetic landscape of a reaction. uzh.chacs.org
Free Energy ProfilesDFTExplains reaction mechanisms and selectivities. uzh.charabjchem.org

Kinetic vs. Thermodynamic Control of Products

In chemical reactions that can yield more than one product, the outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orgdalalinstitute.com A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.org Conversely, a thermodynamically controlled reaction, which is usually reversible and occurs at higher temperatures, favors the most stable product. libretexts.orglibretexts.orgopenstax.org

This principle is particularly relevant in the synthesis of complex molecules like substituted pyrrolidin-2-ones, especially in stereoselective synthesis where multiple stereoisomers can be formed. dalalinstitute.com For instance, in asymmetric catalysis, the desired product is often one of many possible enantiomers or diastereoisomers. dalalinstitute.com The formation of a specific isomer can be directed by carefully selecting reaction conditions such as temperature, solvent, and catalysts to favor either the kinetic or thermodynamic pathway. dalalinstitute.com In kinetically controlled reactions, which are common in asymmetric catalysis, the stereochemical outcome is determined by the transition state with the lowest energy. rsc.org For example, the Curtin-Hammett principle can be applied to dynamic kinetic resolution (DKR) processes, where enantiomers are in rapid equilibrium while one is selectively removed through a kinetically controlled reaction, potentially leading to a high yield of a single, optically pure product. rsc.org Therefore, by manipulating reaction conditions, chemists can selectively synthesize a desired, perhaps less stable but more active, isomer (the kinetic product) over the more stable thermodynamic product. libretexts.orgopenstax.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, binds to a macromolecular target such as a protein or enzyme. ajchem-a.comnih.gov These methods are crucial in drug discovery for predicting binding modes and affinities, thereby guiding the design of more potent and selective compounds. ajchem-a.com

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking studies have been extensively used to investigate the interaction of pyrrolidin-2-one derivatives with various biological targets. These studies predict the preferred orientation of the molecule within the binding site and estimate the strength of the interaction, often expressed as a docking score. ajchem-a.com

For example, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net In one such study, a library of novel pyrrolidin-2-one derivatives was designed and docked with AChE (PDB ID: 4EY7). researchgate.net The results indicated strong binding affinities, with some compounds showing higher docking scores than the standard drug, donepezil. researchgate.net Similarly, docking studies of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives as inhibitors of Deoxyribonuclease I (DNase I) suggested that interactions with specific amino acid residues like Glu 39, Glu 78, and Arg 111 are crucial for the inhibitor's affinity. nih.gov

The binding interactions typically involve a combination of forces. Hydrogen bonds are common, as seen between the amino group of imidazole (B134444) inhibitors and the Thr121 residue of AChE. mdpi.com Other critical interactions include hydrophobic interactions, π-π stacking with aromatic residues, and cation-pi interactions. researchgate.netmdpi.com

Table 1: Examples of Molecular Docking Studies on Pyrrolidin-2-one Derivatives Note: This table is interactive and can be sorted by clicking on the headers.

Derivative Class Target Enzyme Key Interactions Predicted Reference
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one Acetylcholinesterase (AChE) Hydrogen bonds, hydrophobic interactions researchgate.net
1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one Deoxyribonuclease I (DNase I) Interactions with Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252 nih.gov
Pyrrolidine-2,5-dione derivatives Pig pancreatic α-amylase π-π stacking with Phe157, hydrogen bonds with Arg312 tandfonline.com

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

To validate the results of molecular docking and explore the dynamic stability of the ligand-target complex, molecular dynamics (MD) simulations are employed. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the persistence of key interactions under physiological conditions. researchgate.netacs.org

For instance, a 100-nanosecond MD simulation was performed on a complex of a pyrrolidin-2-one derivative and AChE. researchgate.net The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms. researchgate.net A stable RMSD plot over the simulation time suggests that the ligand does not move out of the binding pocket. researchgate.net Other parameters analyzed include the number of hydrogen bonds over time and the solvent-accessible surface area (SASA), which provides information on the protein's folding pattern when bound to the ligand. researchgate.net Stable hydrogen bond patterns and consistent SASA values further support the stability of the ligand-protein complex. nih.govresearchgate.net Such simulations are crucial for confirming that the binding mode predicted by docking is maintained in a dynamic environment. researchgate.netnih.gov

Chemical Reactivity and Selectivity Descriptors (e.g., Multiphilic Descriptors)

The chemical reactivity of a molecule can be predicted using computational quantum chemistry methods, particularly Density Functional Theory (DFT). researchgate.net These methods allow for the calculation of various molecular properties, known as reactivity descriptors, which help in understanding and predicting a molecule's behavior in chemical reactions. researchgate.net

Several global reactivity descriptors are commonly used, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net Other important descriptors include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netresearchgate.net These descriptors have been successfully used to develop Quantitative Structure-Activity Relationships (QSAR) to predict the reactivity and toxicity of chemical compounds. researchgate.net

For pyrrolidin-2-one compounds, quantum chemical descriptors have been applied to predict their retention factors in liquid chromatography, indicating the importance of charge transfer interactions. researchgate.net More advanced descriptors, such as multiphilic descriptors, have also been proposed. A multiphilic descriptor is defined as the difference between nucleophilic and electrophilic philicity functions and can simultaneously explain the nucleophilic and electrophilic character of different atomic sites within a molecule. acs.org This provides a more detailed picture of local reactivity, which is crucial for understanding selectivity in chemical reactions. acs.org

Table 2: Common Chemical Reactivity Descriptors Note: This table is interactive and can be sorted by clicking on the headers.

Descriptor Symbol Conceptual Interpretation Significance
Highest Occupied Molecular Orbital Energy EHOMO Energy of the outermost electron-containing orbital; relates to electron-donating ability. Indicates propensity for reaction with electrophiles.
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the first vacant orbital; relates to electron-accepting ability. Indicates propensity for reaction with nucleophiles.
HOMO-LUMO Gap ΔE ELUMO - EHOMO Indicates chemical stability and reactivity. A large gap implies high stability and low reactivity.
Electronegativity χ The power of an atom in a molecule to attract electrons to itself. Measures the tendency to attract electrons.
Chemical Hardness η Resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness S The reciprocal of hardness; measures the ease of electron cloud polarization. Soft molecules are more reactive and have a small HOMO-LUMO gap.
Electrophilicity Index ω Measures the stabilization in energy when the system acquires an additional electronic charge. Quantifies the global electrophilic nature of a molecule.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov Computational data from molecular modeling and descriptor analysis plays a vital role in modern SAR studies by providing a rational basis for designing more potent and selective compounds. researchgate.net

For derivatives related to the pyrrolidin-2-one scaffold, computational SAR studies have been instrumental. For example, in the development of NAPE-PLD inhibitors, modifying substituents on a core structure containing a pyrrolidine ring led to significant changes in potency. acs.org Computational analysis revealed that conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine group increased inhibitory potency threefold. acs.org The replacement of a morpholine (B109124) group with a pyrrolidine at another position resulted in a nearly four-fold increase in potency, a finding that can be rationalized through modeling the fit within the enzyme's binding pocket. acs.org

Similarly, SAR studies on benzimidazole (B57391) derivatives, which share heterocyclic characteristics, showed that the position and electronic nature of substituents are critical for anti-inflammatory activity. mdpi.com For instance, an electron-releasing methoxy group at one position and a pyrrolidine substitution at the nitrogen of the benzimidazole resulted in strong activity. mdpi.com In another study on arylpiperazinyl-propyl-pyrrolidin-2-one derivatives, molecular electrostatic potential (MEP) maps were used to build an SAR model. researchgate.net This computational approach indicated that if the terminal arylpiperazine part of the molecule is surrounded by negative electrostatic potential, the antiarrhythmic activity is blocked, providing a clear direction for future molecular design. researchgate.net

These examples demonstrate how computational data provides detailed insights into how specific structural modifications—such as adding or changing functional groups on the phenyl ring or the pyrrolidinone core of this compound—can influence binding affinity and biological activity.

Mechanistic Biological Investigations in Vitro and Non Clinical in Vivo Models

Enzyme Inhibition Studies

The pyrrolidin-2-one core structure has been a foundation for the development of various enzyme inhibitors. Studies have explored its role in targeting enzymes involved in DNA degradation, cellular signaling, and neurotransmission.

Derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been investigated for their ability to inhibit Deoxyribonuclease I (DNase I), an enzyme that catalyzes the hydrolytic cleavage of DNA. In vitro studies have determined the half-maximal inhibitory concentrations (IC₅₀) for two such derivatives. The compound 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one was found to have an IC₅₀ value of 132.62 ± 9.92 μM, while 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one showed an IC₅₀ of 192.13 ± 16.95 μM. researchgate.net These findings suggest that substitution on the pyrrolidine (B122466) nitrogen can influence the inhibitory potency against DNase I. Molecular docking simulations indicate that these inhibitors likely interact with key amino acid residues in the enzyme's binding site, including Glu 39, Glu 78, Arg 111, and His 252. researchgate.netnih.gov

Table 1: DNase I Inhibition by Pyrrolidin-2-one Derivatives

Compound Name IC₅₀ (µM)
1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one 132.62 ± 9.92
1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one 192.13 ± 16.95

Data sourced from Chem Biodivers. researchgate.net

The pyrrolidin-2-one moiety is a constituent of various molecules designed to inhibit protein kinases, which are crucial regulators of cellular pathways often dysregulated in diseases like cancer. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): Certain complex derivatives containing the pyrrolidin-2-one ring have been identified as potent PI3K inhibitors. mdpi.com For instance, functionalized pyrrolidine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is vital for cell proliferation and survival. tandfonline.com Specifically, 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been demonstrated to be effective PI3K inhibitors. mdpi.com

Spleen Tyrosine Kinase (SYK): SYK is a key mediator in the signaling pathways of various immune cells. mdpi.com The pyrrolidin-2-one structure is present in some SYK inhibitors. One such example is TAK-659, a compound containing a pyrrolo[3,4-c]pyridin-3-one core, which has been investigated for its potent inhibition of SYK. mdpi.com Other complex pyrrolidin-2-one derivatives have also been developed as SYK inhibitors for their potential in treating inflammatory and autoimmune diseases. google.com

Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling. google.com While a broad range of chemical scaffolds have been developed as Tyk2 inhibitors, the direct investigation of simple 1-(4-Butoxyphenyl)pyrrolidin-2-one derivatives in this context is not extensively documented. epo.orgepo.org Research in this area often focuses on more complex heterocyclic systems designed for high selectivity and potency. epo.orgepo.org

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for managing conditions like Alzheimer's disease. researchgate.net The pyrrolidin-2-one scaffold has been incorporated into molecules designed as AChE inhibitors. For example, a library of 18 novel molecules based on a lead compound, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, were designed and synthesized to explore their potential as AChE inhibitors. researchgate.net In silico docking studies predicted that these compounds would be potent inhibitors. researchgate.net One derivative from a different series, 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide, was found to be a highly potent AChE inhibitor with an IC₅₀ value of 0.01 µM. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by a Pyrrolidin-2-one Derivative

Compound Name IC₅₀ (µM)
6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide 0.01

Data sourced from ResearchGate. researchgate.net

Receptor Binding and Modulation Studies

The versatility of the pyrrolidin-2-one structure also extends to its use in compounds that bind to and modulate G protein-coupled receptors (GPCRs), such as chemokine and opioid receptors.

The C-X-C chemokine receptor type 4 (CXCR4) is involved in immune responses and has been implicated in the progression of various diseases. nih.govnih.gov The development of small-molecule antagonists for CXCR4 is an active area of research. nih.gov While direct studies on this compound are not available, related structures such as pyrrolone derivatives have been investigated as intracellular allosteric modulators of chemokine receptors. acs.org For instance, a series of pyrrolone derivatives were synthesized and evaluated for their binding affinity to CC chemokine receptors 1 and 2 (CCR1 and CCR2), which are structurally related to CXCR4. acs.org These studies highlight the potential of the core scaffold to be adapted for targeting chemokine receptors, although specific interactions with CXCR4 by simple pyrrolidin-2-one derivatives remain to be elucidated.

The µ-opioid receptor is a primary target for opioid analgesics. nih.gov The binding of ligands to this receptor is highly specific, and current research focuses on complex molecules, often with rigid, multi-ring structures like morphinans (e.g., buprenorphine). nih.gov There is no scientific literature available that suggests or demonstrates the affinity of this compound or closely related simple derivatives for µ-opioid receptors. The structural requirements for µ-opioid receptor binding are significantly different from the simple substituted pyrrolidin-2-one scaffold.

Antioxidant Activity Investigations

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of a compound, which is an indicator of its antioxidant activity. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical.

There is no specific data available in the scientific literature regarding the radical scavenging activity of this compound as determined by the DPPH assay. Research on structurally related compounds, such as 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, has shown that some derivatives possess significant DPPH scavenging ability. scispace.comresearchgate.net For instance, a study on these methoxy-analogues demonstrated that the introduction of specific heterocyclic moieties at the 4-position of the pyrrolidin-2-one ring could lead to high radical scavenging activity. scispace.comresearchgate.net However, without direct experimental data, the antioxidant potential of this compound remains unconfirmed.

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a colored product.

No specific studies utilizing the FRAP assay to investigate the antioxidant power of this compound have been identified in the current scientific literature. While FRAP assays have been conducted on various other pyrrolidin-2-one derivatives, the results are specific to the tested compounds and cannot be generalized to this compound. mdpi.comnih.gov

Antimicrobial Activity against Model Organisms

Staphylococcus aureus is a significant Gram-positive bacterium known for causing a range of infections.

There is currently no specific published data on the antimicrobial activity of this compound against Staphylococcus aureus. Studies on other classes of pyrrolidin-2-one derivatives have shown varying degrees of activity against this bacterium, but these findings are not directly applicable to the compound . tandfonline.comtandfonline.com

Escherichia coli, Rhizobium radiobacter, and Xanthomonas campestris are Gram-negative bacteria that serve as important model organisms in antimicrobial research.

Specific data on the antimicrobial activity of this compound against Escherichia coli, Rhizobium radiobacter, and Xanthomonas campestris is not available in the current body of scientific literature. However, research on a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has demonstrated that some of these closely related compounds exhibit moderate activity against these bacterial strains. scispace.comresearchgate.net For example, in a study by Anusevičius and colleagues, certain derivatives of 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) showed inhibitory effects against R. radiobacter, X. campestris, and E. coli. scispace.comresearchgate.net The specific activity was dependent on the nature of the substituent at the 4-position of the pyrrolidin-2-one ring. scispace.comresearchgate.net Without direct testing, the antimicrobial profile of this compound against these Gram-negative bacteria remains unknown.

Antifungal and Antiviral Potential (mechanistic exploration)

No studies detailing the specific antifungal or antiviral mechanisms of this compound were found. Research on other pyrrolidin-2-one derivatives suggests potential antifungal activity, but this cannot be directly extrapolated to the subject compound. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Effects on Cancer Cell Lines (e.g., MDA-MB-231, IGR39, Panc-1, PPC-1)

There is no available data from in vitro studies assessing the cytotoxic or antiproliferative effects of this compound on the MDA-MB-231, IGR39, Panc-1, or PPC-1 cancer cell lines. A related compound, (R,S)3-[N,N-bis-(2-chloroethyl)]amino-1-(4'-n-butoxyphenyl)pyrrolidine-2,5-dione, was found to be inactive against Sarcoma 180, though it showed activity in other leukemia cell lines. nih.gov However, this compound is structurally distinct from this compound.

Modulation of Cell Viability and Migration in Cellular Models

No research detailing the modulation of cell viability or migration by this compound in any cellular models has been identified.

Nootropic and Anxiolytic Activity Mechanisms (preclinical models)

While the pyrrolidin-2-one core is characteristic of nootropic drugs known as racetams, and some derivatives have been investigated for anxiolytic properties, there are no preclinical studies available that specifically explore these mechanisms for this compound. nih.govijpsdronline.com

Anti-inflammatory Properties (mechanistic studies in relevant models)

No mechanistic studies on the anti-inflammatory properties of this compound in relevant models were found in the reviewed literature. While related heterocyclic compounds have been explored for anti-inflammatory action, including the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory pathways like NF-κB, such data is not available for the specific compound of interest. nih.govtandfonline.com

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Compound Profiling

Chromatographic techniques are the cornerstone of analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For a molecule like 1-(4-Butoxyphenyl)pyrrolidin-2-one, a variety of these methods can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) stand out as the most powerful techniques for the analysis of novel psychoactive substances and related compounds. unipd.itresearchgate.net These methods provide exceptional sensitivity and selectivity, allowing for both the detection of trace amounts and the confident identification of the analyte. researchgate.net

For the analysis of pyrrolidinone derivatives, reversed-phase liquid chromatography is typically employed. A C18 column is a common choice, providing effective separation based on the compound's hydrophobicity. unipd.it The mobile phase often consists of a gradient mixture of an aqueous component (containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. ikm.org.myijbs.com

In the mass spectrometer, electrospray ionization (ESI) in positive mode is generally preferred for this class of compounds, as the nitrogen atom in the pyrrolidine (B122466) ring is readily protonated. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, which provides a high degree of specificity and reduces background noise. For UHPLC-HRMS, the high mass accuracy of the instrument allows for the determination of the elemental composition of the parent ion and its fragments, further increasing confidence in identification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Pyrrolidinone Analogs

Parameter Setting
LC System UHPLC
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution MS
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C

| Desolvation Temp. | 350 °C |

Note: This table represents typical starting parameters for related compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. For many pyrrolidinone derivatives, GC-MS provides excellent separation and characteristic fragmentation patterns upon electron ionization (EI). gcms.cz

The fragmentation of pyrrolidinone-containing compounds in GC-MS is often predictable. A common fragmentation pathway involves the formation of an iminium cation from the pyrrolidine ring, which can be a diagnostic ion. researchgate.net For this compound, characteristic fragments would also be expected from the butoxyphenyl moiety.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature programming of the GC oven is crucial for achieving good separation of the analyte from other components in the sample.

Table 2: Predicted GC-MS Parameters and Key Fragments for this compound

Parameter Setting/Value
GC System Gas Chromatograph with Mass Selective Detector
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV

| Predicted Key Fragments (m/z) | - Molecular Ion [M]+ - Fragment from loss of butoxy group - Fragment corresponding to the butoxyphenyl cation - Iminium cation from the pyrrolidinone ring |

Note: The fragmentation pattern is predictive and would need to be confirmed with an authentic standard of the compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Fluorescence, Diode Array)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a widely accessible and reliable technique for the quantification of various pharmaceuticals and chemical compounds. wdh.ac.idscience.gov A DAD provides the advantage of acquiring UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment. For a compound like this compound, the aromatic ring system is expected to have a distinct UV absorbance profile.

For enhanced sensitivity, a fluorescence detector (FLD) can be employed if the molecule possesses native fluorescence or can be derivatized with a fluorescent tag. science.govsciforum.net The extended conjugation in the butoxyphenyl group might impart some native fluorescence to the molecule, which could be exploited for highly sensitive detection. The optimal excitation and emission wavelengths would need to be determined experimentally.

Table 3: General HPLC-DAD/FLD Conditions for Aromatic Pyrrolidinones

Parameter Setting
HPLC System Quaternary or Binary Pump HPLC
Column C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Diode Array Detector 200-400 nm, monitoring at maximum absorbance

| Fluorescence Detector | Excitation/Emission wavelengths to be determined |

Capillary Electrophoresis

Capillary electrophoresis (CE) offers an alternative separation mechanism to liquid chromatography and is known for its high efficiency, short analysis times, and low consumption of solvents and samples. nih.gov For ionizable compounds, CE separates analytes based on their charge-to-size ratio in an electric field. While this compound is neutral, its separation could be achieved using micellar electrokinetic chromatography (MEKC), a mode of CE where a surfactant is added to the background electrolyte to form micelles. The differential partitioning of the analyte into these micelles allows for the separation of neutral compounds.

The use of cyclodextrins as chiral selectors in the background electrolyte can also enable the separation of enantiomers of chiral pyrrolidinone derivatives. nih.gov

Sample Preparation Methodologies for Complex Matrices

The successful analysis of a target compound in a complex matrix, such as biological fluids or environmental samples, is highly dependent on the sample preparation step. The goal is to isolate the analyte of interest and remove interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of analytes from liquid samples. researchgate.net The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix.

For a moderately polar compound like this compound, several SPE strategies could be employed:

Reversed-Phase SPE: Using a C18 or a polymeric sorbent, the analyte is retained from an aqueous sample, and interfering polar compounds are washed away. The analyte is then eluted with an organic solvent.

Normal-Phase SPE: If the sample is in a non-polar solvent, a polar sorbent like silica (B1680970) or diol can be used to retain the analyte.

Mixed-Mode SPE: These sorbents have both non-polar and ion-exchange functionalities, which can provide very clean extracts, especially from complex matrices like urine or plasma.

The development of an SPE method involves optimizing the conditioning, loading, washing, and elution steps to maximize the recovery of the analyte and minimize matrix effects. nih.gov

Table 4: Illustrative Reversed-Phase SPE Protocol for Pyrrolidinone Analogs from an Aqueous Matrix

Step Procedure
Sorbent C18 or a polymeric reversed-phase sorbent
Conditioning 1. Methanol 2. Water
Loading Apply the aqueous sample
Washing 1. Water to remove salts and polar interferences 2. A weak organic solvent mixture (e.g., 5% Methanol in water) to remove less polar interferences

| Elution | Elute the analyte with Methanol or Acetonitrile |

Note: The volumes and specific solvent compositions would need to be optimized for the specific application.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and simple sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov The method utilizes a fiber coated with a stationary phase to extract analytes from a sample matrix, which can be in a gaseous, liquid, or solid state. youtube.com The fiber is then typically introduced into the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. youtube.com

The primary advantages of SPME include its simplicity, cost-effectiveness, and the reduction of extraction or operational errors. nih.gov The versatility of SPME is enhanced by the availability of various fiber coatings, allowing for the extraction of a wide range of compounds. nih.govgerstelus.com For instance, headspace SPME is commonly used for volatile and semi-volatile compounds, while direct immersion is suitable for less volatile analytes. youtube.com Automation of the SPME process can further improve precision and accuracy while minimizing labor time. youtube.com

While direct applications of SPME for this compound are not extensively documented, its successful use for other heterocyclic compounds, such as the analysis of hepatotoxic pyrrolizidine (B1209537) alkaloids in scented tea, demonstrates its potential. frontiersin.org In that study, a multi-template imprinted SPME fiber was developed, showcasing the technique's adaptability for specific target analytes in complex matrices. frontiersin.org Given the structural similarities, SPME could be developed as an efficient extraction and concentration method for this compound in various sample types.

Matrix Effect Mitigation Strategies

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect can significantly impact the accuracy and precision of results. The matrix effect is the alteration of ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal.

Several strategies are employed to mitigate these effects. A primary approach is the thorough validation of the analytical method, which includes a specific evaluation of the matrix effect. unipd.itresearchgate.net This is often performed by comparing the response of an analyte in a standard solution to its response in a sample matrix spiked at the same concentration.

Common mitigation strategies include:

Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) is one of the most effective ways to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering components from the sample matrix before analysis. For example, a protein-precipitation based LC-MS/MS method was developed for the detection of over 180 NPS in whole blood, which helps in reducing matrix interferences. unipd.it

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for the matrix effect. nih.gov

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's ionization.

In a study involving 51 new psychoactive substances in whole blood, the matrix effect was evaluated, and for 24 of the compounds, it was found to be within an acceptable range, indicating the feasibility of quantitative analysis. researchgate.net This highlights the importance of assessing and addressing matrix effects for each specific analyte and matrix.

Method Validation Parameters

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. google.com For the quantification of this compound, validation would need to be performed according to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh) or the FDA. unipd.itnih.gov The key validation parameters are discussed below.

Sensitivity (Limits of Detection and Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often calculated as the concentration that produces a signal-to-noise ratio of 3 (S/N > 3). nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is typically defined by a signal-to-noise ratio of at least 10 (S/N > 10) and by demonstrating acceptable accuracy (e.g., ±20%) and precision (e.g., ±20%). unipd.itnih.gov

For new psychoactive substances and related compounds, validated methods have achieved LOQs in the low ng/mL range. For example, a method for 32 "bath salts" in oral fluid reported an LOQ of 2.5 ng/mL and an LOD of 1 ng/mL for most analytes. nih.gov Another method for synthetic cannabinoids reported LOQs ranging from 0.1 to 2.0 ng/mL in serum. nih.gov For Avanafil, a compound with a pyrrolidine moiety, the LOD and LOQ were found to be 0.02 µg/mL and 0.08 µg/mL, respectively. jptcp.com

Specificity and Selectivity

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chemmethod.com Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. researchgate.net

In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference at the retention time of the analyte in blank samples. researchgate.net For mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides a high degree of certainty in identification. unipd.it For example, a qualitative analysis of 51 NPS in whole blood showed no interference from 39 other compounds, including adulterants and other drugs. researchgate.net The non-planar, three-dimensional structure of the pyrrolidine ring can also contribute to the stereochemistry of a molecule, which can be a factor in the selectivity of its binding to biological targets or analytical columns. nih.govresearchgate.net

Accuracy and Precision

Accuracy and precision are fundamental to demonstrating the reliability of a quantitative method.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery of the known amount. jptcp.com Acceptance criteria for accuracy are often within ±15-20% of the nominal value (or ±20% at the LOQ). unipd.it A validated method for 32 bath salts showed accuracy in the range of 85.3-108.4% of the target concentration. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (repeatability): Assesses precision over a short period on the same day.

Inter-day precision (intermediate precision): Assesses precision over several days. unipd.it For analytical methods of similar compounds, the RSD for precision is generally required to be less than 15-20%. unipd.it For instance, one method reported precision with RSD values between 1.9% and 14%. nih.gov Another reported repeatable results with an RSD of 0.16% to 1.98%. chemmethod.com

The following table summarizes typical validation parameters from methods developed for related compounds.

Validation ParameterTypical Value/RangeReference
LOD 1 ng/mL, 0.02 µg/mL nih.govjptcp.com
LOQ 2.5 ng/mL, 0.08 µg/mL nih.govjptcp.com
Linearity Range 2.5-500 ng/mL, 10-50 µg/mL nih.govchemmethod.com
Accuracy (% Recovery) 85.3 - 108.4% nih.gov
Precision (% RSD) 1.9 - 14% nih.gov

Application of Methods for Environmental or Material Science Samples (if relevant)

While the primary focus of analytical methods for pyrrolidinone derivatives is often in biological and forensic samples, there is potential for their application in environmental and material science.

In material science, a study investigated the corrosion inhibition properties of 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) for mild steel in a hydrochloric acid solution. bohrium.com This study utilized weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to demonstrate that 2-TP acts as an effective mixed-type corrosion inhibitor by adsorbing onto the steel surface and forming a protective layer. bohrium.com The inhibition efficiency reached 94.6% at a concentration of 0.5 mM. bohrium.com This highlights a relevant application of a pyrrolidine-containing compound in material science.

In the context of environmental analysis, the aforementioned use of SPME for the detection of pyrrolizidine alkaloids in scented tea provides a relevant example of analyzing structurally related compounds in complex matrices. frontiersin.org This suggests that similar methods could be adapted for the detection of this compound or its degradation products in environmental samples such as water or soil, should the need arise due to its presence as a potential contaminant.

Retention Time Prediction and Database Integrationmdpi.com

The constant emergence of new psychoactive substances (NPS), including derivatives of pyrrolidinone such as this compound, presents a formidable challenge to forensic and toxicological laboratories. researchgate.netnih.gov The absence of certified reference materials and comprehensive spectral libraries for these novel compounds complicates their identification using standard analytical techniques. nih.govresearchgate.net To address this, advanced methods focusing on the prediction of analytical parameters and the integration of this data into dynamic databases have become critical. researchgate.netresearchgate.net

The prediction of chromatographic retention time (RT) is a key area of development. mmu.ac.uk Retention time is a fundamental parameter in techniques like gas chromatography (GC) and liquid chromatography (LC), and its accurate prediction can significantly aid in the tentative identification of unknown substances. mmu.ac.ukresearchgate.net Quantitative Structure-Retention Relationship (QSRR) models are a prominent approach, establishing a correlation between the physicochemical properties of a molecule, derived from its structure, and its retention behavior. mmu.ac.ukscispace.com For a compound like this compound, various molecular descriptors would be calculated and used as input for these predictive models.

Table 1: Calculated Molecular Descriptors for this compound Relevant to QSRR Modeling

Descriptor NameDescriptionValue (Predicted/Calculated)Relevance to Retention Time
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.249.32 g/mol Influences diffusion and size-exclusion effects.
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.~2.5 - 3.0Strongly correlates with retention in reversed-phase liquid chromatography (RP-LC).
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.38.77 ŲAffects interactions with polar stationary phases and mobile phases.
Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms (N, O).0Influences polar interactions with the stationary phase.
Hydrogen Bond AcceptorsThe number of electronegative atoms (N, O) with free electron pairs.3Influences polar interactions with the stationary phase.
Rotatable BondsThe number of bonds that allow free rotation around them.6Relates to molecular flexibility, which can affect interaction with the stationary phase.

Note: The values presented are estimations derived from cheminformatics software and are intended for illustrative purposes within a QSRR context.

These predicted retention times, along with other computationally generated data like predicted mass spectra, are then integrated into comprehensive, multi-technique databases. nih.govresearchgate.net Platforms such as AddictedChem and PS²MS serve as examples of such integrated systems, which utilize machine learning and deep learning algorithms to compare the analytical data of an unknown substance against a vast library of known and synthetically created potential NPS. researchgate.netresearchgate.net When an unidentified substance is analyzed, its experimental data (e.g., from high-resolution mass spectrometry) is queried against the database. uts.edu.auchromatographyonline.com The system can then provide a list of probable identities by matching the experimental mass spectrum and chemical fingerprint against the database's contents. researchgate.net

This workflow allows for the rapid, tentative identification of novel compounds even before physical reference standards are available. nih.govresearchgate.net The integration of predicted data is a proactive approach to the NPS problem, enabling laboratories to identify emerging threats more effectively. researchgate.netnih.gov

Table 2: Conceptual Database Entry for this compound

FieldData TypeExample EntryDescription
Compound NameTextThis compoundPrimary chemical name.
SynonymsText ArrayBPP-2OAlternative names or laboratory codes.
Molecular FormulaTextC15H21NO2The elemental composition of the molecule.
InChIKeyText(Example) ZKHJ...SA-NStandardized, unique structural identifier.
Predicted RP-LC RT (min)Numeric12.5 (Model: XGBoost-QSRR)Predicted retention time under a standard reversed-phase LC method. nih.gov
Predicted GC-MS Kovats IndexNumeric(Example) 2150 (non-polar column)Predicted Kovats retention index for a standard non-polar GC column. uniroma1.it
Predicted MS/MS Fragments (m/z)Numeric Array(Example) 192.1, 135.1, 84.1Key fragment ions predicted from in-silico fragmentation of the parent molecule.
StatusControlled TextTentatively IdentifiedIndicates if the entry is based on prediction or confirmed with a reference standard.

This integration of predictive modeling and database technology is essential for modern forensic science, providing a powerful tool to keep pace with the ever-changing landscape of new psychoactive substances. researchgate.net

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For 1-(4-Butoxyphenyl)pyrrolidin-2-one, future efforts are likely to focus on moving beyond traditional multi-step syntheses to more elegant and atom-economical approaches.

One promising area is the use of donor-acceptor (DA) cyclopropanes as versatile building blocks. A recently developed method for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed reaction of DA cyclopropanes with primary amines like anilines. mdpi.comnih.gov This approach proceeds through a γ-amino ester intermediate, followed by in situ lactamization and dealkoxycarbonylation. mdpi.comnih.gov The adaptability of this method to a wide range of substituted anilines and cyclopropanes suggests its potential for the efficient synthesis of this compound. mdpi.comnih.gov

Green chemistry principles are also expected to heavily influence future synthetic strategies. The use of eco-friendly catalysts, such as β-cyclodextrin , in aqueous media presents an attractive alternative to conventional methods that often rely on hazardous solvents and metal catalysts. bohrium.com These supramolecular catalysts can facilitate one-pot, multi-component reactions, significantly simplifying the synthetic process and reducing waste. bohrium.com

Furthermore, continuous flow chemistry and electrochemical synthesis are emerging as powerful tools for the production of pyrrolidinones. acs.org Flow reactors offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. acs.orgresearchgate.net Electrochemical methods, on the other hand, can enable novel transformations and reduce the reliance on chemical oxidants and reductants. acs.org

The exploration of novel catalytic systems, such as N-heterocyclic carbenes (NHCs) , is also a burgeoning area of research. NHC-catalyzed radical tandem cyclization reactions have been shown to be effective in constructing highly functionalized 2-pyrrolidinone (B116388) cores under transition-metal-free conditions. rsc.org Additionally, the use of rhodium catalysts for the oxidation and subsequent functionalization of N-aryl-pyrrolidin-2-ones opens up new avenues for creating diverse analogs of the target compound. rsc.org

A comparison of potential synthetic strategies is presented in the table below:

Synthetic StrategyAdvantagesPotential for this compound
Donor-Acceptor Cyclopropane (B1198618) Chemistry High versatility, good functional group tolerance, potential for stereocontrol.Highly applicable for direct synthesis by using 4-butoxyaniline (B1265475) as the primary amine.
Green Catalysis (e.g., β-cyclodextrin) Environmentally friendly, simplified workup, potential for one-pot reactions.Feasible for a green synthesis approach, though optimization for the specific substrates may be required.
Continuous Flow & Electrochemical Synthesis Scalable, improved safety and control, potential for novel reactivity.Promising for large-scale, efficient production and functionalization.
N-Heterocyclic Carbene Catalysis Transition-metal-free, high efficiency, good functional group compatibility.A modern approach for constructing the pyrrolidinone core with potential for diverse substitutions.
Rhodium-Catalyzed C-H Functionalization Direct functionalization of the pyrrolidinone ring, enabling late-stage diversification.Useful for creating a library of derivatives from a common intermediate.

Development of Advanced Computational Models for Predictive Analysis

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, the development of sophisticated computational models can accelerate research by predicting its properties and interactions, thereby guiding experimental efforts.

Future research will likely focus on the application of Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study the compound's interactions with biological targets in a detailed and accurate manner. These hybrid methods allow for the treatment of the ligand and the active site of a protein with high-level quantum mechanics, while the rest of the protein is described with more computationally efficient molecular mechanics.

Molecular Dynamics (MD) simulations will continue to be crucial for understanding the conformational dynamics of this compound and its complexes with biological macromolecules. Long-timescale MD simulations can reveal important information about binding pathways, conformational changes upon binding, and the role of solvent molecules in the interaction.

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field. By training models on large datasets of chemical structures and their associated properties, it is possible to develop predictive models for a wide range of characteristics, including bioactivity, toxicity, and pharmacokinetic profiles. For instance, ML models could be developed to predict the affinity of novel this compound derivatives for specific biological targets, thus prioritizing the synthesis of the most promising candidates.

Furthermore, in silico tools for predicting absorption, distribution, metabolism, and excretion (ADME) properties will be instrumental in the early stages of research. These predictions can help in the design of analogs with improved drug-like properties.

Discovery of New Mechanistic Biological Roles in Non-Clinical Systems

While avoiding clinical data, research in non-clinical systems can unveil the fundamental biological activities of this compound. The pyrrolidin-2-one scaffold is a common feature in many biologically active compounds, suggesting a broad potential for this molecule. nih.gov

Future investigations could explore its role as a modulator of various enzyme families. For example, derivatives of pyrrolidin-2-one have been investigated for their inhibitory effects on enzymes such as histone deacetylases and cyclin-dependent kinases. nih.gov Screening this compound against a panel of kinases and other enzymes could reveal novel biological targets.

The compound's potential as a monoamine transporter inhibitor is another area of interest, given that some pyrrolidinone analogs have shown activity at dopamine (B1211576) and norepinephrine (B1679862) transporters. rsc.org In vitro binding and uptake assays using cell lines expressing these transporters can elucidate its selectivity and potency.

Investigations into its anti-inflammatory and antioxidant properties in cellular models are also warranted. Many heterocyclic compounds exhibit such activities, and assays measuring the production of inflammatory mediators or the scavenging of reactive oxygen species could provide valuable insights.

Furthermore, exploring its effects on ion channels and G-protein coupled receptors (GPCRs) could uncover new pharmacological activities. Techniques such as patch-clamp electrophysiology and receptor binding assays would be instrumental in these studies.

Applications as Chemical Reagents or Intermediates in Advanced Syntheses

Beyond its potential biological activities, this compound can serve as a valuable building block in organic synthesis. The pyrrolidin-2-one moiety is a versatile scaffold that can be further functionalized to create more complex molecules.

The N-aryl linkage and the butoxy group provide handles for various chemical transformations. For instance, the butoxy group could be cleaved to reveal a phenol, which can then be used in a variety of coupling reactions or as a directing group for further aromatic substitution.

The pyrrolidinone ring itself can undergo a range of reactions. The carbonyl group can be reduced or converted to a thiocarbonyl, and the adjacent methylene (B1212753) groups can be functionalized through enolate chemistry. This allows for the introduction of a wide array of substituents, leading to the synthesis of diverse chemical libraries based on the this compound core structure.

This compound could also serve as a precursor for the synthesis of more complex heterocyclic systems. For example, ring-expansion or ring-contraction reactions could lead to the formation of novel scaffolds with potential applications in materials science or medicinal chemistry.

Integration of Analytical Techniques for Comprehensive Characterization in Complex Systems

A thorough understanding of the behavior of this compound in complex biological and chemical systems requires the use of a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , particularly LC-MS/MS, will remain the gold standard for the quantification and identification of the compound and its metabolites in various matrices. The development of sensitive and specific analytical methods is crucial for pharmacokinetic and metabolism studies in non-clinical settings.

Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the structural elucidation of the compound and its derivatives. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and stereochemistry of the molecule.

X-ray crystallography can provide definitive proof of the three-dimensional structure of the compound and its complexes with proteins, offering invaluable insights into its binding modes and interactions at the atomic level.

The use of capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) could offer alternative separation techniques with different selectivities, which can be particularly useful for the analysis of chiral compounds or complex mixtures.

The integration of these analytical techniques will be critical for building a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential future applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Butoxyphenyl)pyrrolidin-2-one, and how can reaction yields be improved?

  • Methodological Answer : Two primary approaches are derived from halogenated benzene coupling with pyrrolidin-2-one derivatives.

  • Route 1 : Use 4-butoxyiodobenzene with pyrrolidin-2-one under Ullmann or Buchwald-Hartwig coupling conditions. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to enhance yields .
  • Route 2 : Employ 4-butoxybromobenzene with a copper iodide catalyst in DMF at 110°C. Lower yields (~59%) suggest the need for microwave-assisted synthesis or alternative solvents (e.g., DMSO) to improve efficiency .
    • Yield Analysis : Monitor intermediates via TLC and HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, the butoxyphenyl group shows distinct aromatic protons (δ 7.2–7.4 ppm) and a pyrrolidinone carbonyl signal (δ ~175 ppm) .
  • HRMS : Confirm molecular weight (C14_{14}H19_{19}NO2_2) with a mass accuracy < 2 ppm.
  • FT-IR : Validate carbonyl (C=O) stretching at ~1680 cm1^{-1} and ether (C-O-C) bands at ~1250 cm1^{-1}.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Store at room temperature in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can regioselectivity be controlled in functionalization reactions involving this compound?

  • Methodological Answer :

  • Catalytic Systems : Copper(I) iodide with bidentate ligands (e.g., phenanthroline) promotes regioselective hydrothiolation at the α-position of the pyrrolidinone ring .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic aromatic substitution on the para-butoxyphenyl group.

Q. What structural modifications of this compound enhance its biological activity, and how are these effects quantified?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to improve receptor binding affinity. For example, analogs like 1-(4-nitrophenyl)pyrrolidin-2-one show increased α1_1-adrenolytic activity in cardiovascular studies .
  • Assays : Use in vitro radioligand binding assays (e.g., α1_1-adrenoceptor inhibition) and in vivo hemodynamic measurements in rat models to quantify potency (IC50_{50}) and selectivity.

Q. How can contradictory data in reaction yields or biological activity be resolved through mechanistic studies?

  • Methodological Answer :

  • Kinetic Profiling : Compare reaction rates under varying conditions (e.g., temperature, catalyst loading) to identify rate-limiting steps. For instance, lower yields in bromobenzene routes may stem from slower oxidative addition steps in Pd-catalyzed systems .
  • Computational Modeling : Use DFT calculations to map energy barriers for intermediates. This helps rationalize yield discrepancies and optimize pathways.

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